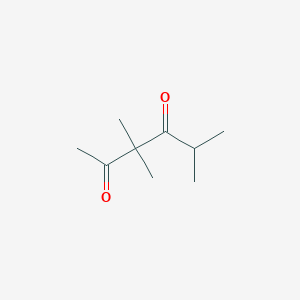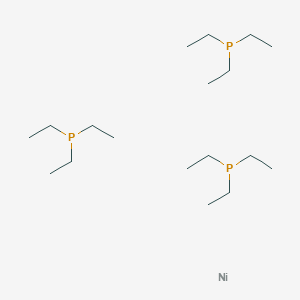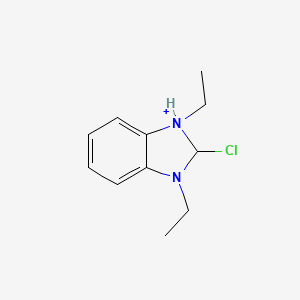![molecular formula C15H12Se B14663421 Benzene, 1-methyl-4-[(phenylethynyl)seleno]- CAS No. 51094-36-1](/img/structure/B14663421.png)
Benzene, 1-methyl-4-[(phenylethynyl)seleno]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methyl-4-[(phenylethynyl)seleno]-: is an organoselenium compound that features a benzene ring substituted with a methyl group and a phenylethynyl seleno group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-4-[(phenylethynyl)seleno]- typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives such as 1-methyl-4-iodobenzene and phenylacetylene.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Selenation: The phenylethynyl group is introduced via a selenation reaction, where selenium reagents are used to replace the halide group with a seleno group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzene, 1-methyl-4-[(phenylethynyl)seleno]- can undergo oxidation reactions, where the seleno group is oxidized to form selenoxides or selenones.
Reduction: The compound can also be reduced to form selenides.
Substitution: Nucleophilic substitution reactions can occur, where the seleno group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methyl-4-[(phenylethynyl)seleno]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Benzene, 1-methyl-4-[(phenylethynyl)seleno]- involves its interaction with molecular targets through its seleno group. The seleno group can undergo redox reactions, which are crucial for its biological activities. These reactions can modulate various biochemical pathways, including those involved in oxidative stress and cell signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-methyl-4-(phenylmethyl)-
- 1-Methyl-4-(phenylethynyl)benzene
- 1-Chloro-4-(phenylethynyl)benzene
Uniqueness
Benzene, 1-methyl-4-[(phenylethynyl)seleno]- is unique due to the presence of the seleno group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may contain different substituents such as halides or alkyl groups.
Eigenschaften
CAS-Nummer |
51094-36-1 |
|---|---|
Molekularformel |
C15H12Se |
Molekulargewicht |
271.23 g/mol |
IUPAC-Name |
1-methyl-4-(2-phenylethynylselanyl)benzene |
InChI |
InChI=1S/C15H12Se/c1-13-7-9-15(10-8-13)16-12-11-14-5-3-2-4-6-14/h2-10H,1H3 |
InChI-Schlüssel |
PZFPKEXWMPILCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Se]C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



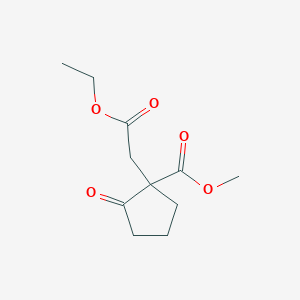
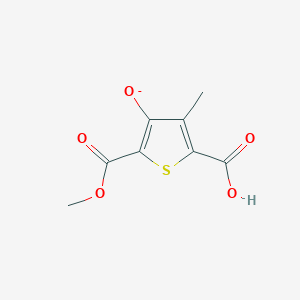
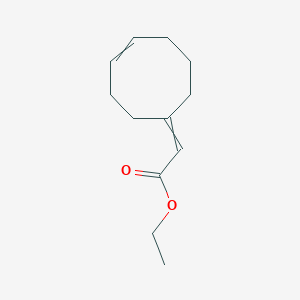
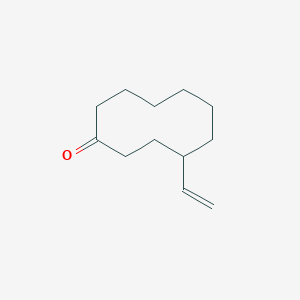
![1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine](/img/structure/B14663365.png)
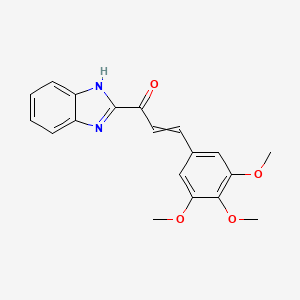

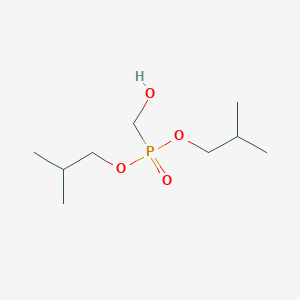
![(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine](/img/structure/B14663375.png)
